
Oxymorphamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxymorphamine, also known as this compound, is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Pain Management :
- Oxymorphamine is primarily prescribed for managing moderate to severe pain, including cancer-related pain. It has been shown to be effective in both acute and chronic pain scenarios, making it a valuable option in palliative care settings .
- Recent studies indicate that this compound may provide superior analgesia compared to other opioids like oxycodone and morphine, particularly in opioid-naïve patients .
-
Pharmacokinetics :
- The pharmacokinetic profile of this compound reveals that it is approximately 10% to 12% plasma protein-bound and exhibits a volume of distribution of about 3 L/kg .
- Its half-life varies between formulations: immediate-release (7–10 hours) and extended-release (9–12 hours), which allows for flexible dosing regimens tailored to patient needs .
-
Efficacy Studies :
- A pivotal study demonstrated that this compound extended-release (ER) significantly reduced pain intensity in patients with chronic lower back pain over a 12-week period. Patients experienced a decrease in mean visual analog scale scores from 69.4 mm at screening to 22.7 mm after treatment .
- In a comparative study, this compound was found to be twice as potent as oxycodone and three times more potent than morphine, highlighting its potential as a first-line treatment option for severe pain .
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
- Case Study 1 : A 50-year-old patient with metastatic breast cancer experienced severe neck pain unresponsive to standard opioid therapy. Following the initiation of this compound treatment, significant pain relief was achieved, allowing for improved quality of life during hospice care .
- Case Study 2 : In another instance, a patient with multiple bone metastases reported inadequate pain control despite high doses of other opioids. Transitioning to this compound resulted in better pain management and reduced reliance on breakthrough medications .
Comparative Analysis of this compound Efficacy
Opioid | Potency | Common Uses | Half-Life (hours) | Protein Binding |
---|---|---|---|---|
This compound | Most Potent | Severe Pain Management | 7-10 (IR), 9-12 (ER) | 10-12% |
Oxycodone | Moderate | Moderate Pain Management | 3-5 | 40% |
Morphine | Less Potent | Moderate to Severe Pain | 2-4 | 30% |
Eigenschaften
CAS-Nummer |
84800-62-4 |
---|---|
Molekularformel |
C17H22N2O3 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
(4R,4aS,7aR,12bS)-7-amino-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C17H22N2O3/c1-19-7-6-16-13-9-2-3-11(20)14(13)22-15(16)10(18)4-5-17(16,21)12(19)8-9/h2-3,10,12,15,20-21H,4-8,18H2,1H3/t10?,12-,15+,16+,17-/m1/s1 |
InChI-Schlüssel |
KMVAXAKRXABEMD-RPCBQCAJSA-N |
SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4C(CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)N |
Kanonische SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N |
Key on ui other cas no. |
84800-62-4 |
Synonyme |
6-amino-4,5a-epoxy-3,14-dihydroxy-17-methylmorphinan oxymorphamine oxymorphamine, (5alpha,6beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.